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Abstract
Fenethazine, a first-generation phenothiazine antihistamine, serves as a valuable

pharmacological tool for the investigation of histamine H1 receptor-mediated signaling

pathways. Its established mechanism as a competitive antagonist of the H1 receptor, coupled

with its distinct pharmacological profile, allows for the elucidation of histamine's role in a variety

of physiological and pathological processes. These application notes provide a comprehensive

guide for the use of fenethazine as a tool compound, including its chemical properties,

mechanism of action, and detailed protocols for in vitro and in vivo experimental models.

Introduction
Histamine, a key biogenic amine, exerts its diverse effects through four distinct G protein-

coupled receptors (GPCRs), designated H1 to H4. The histamine H1 receptor is ubiquitously

expressed and plays a pivotal role in allergic and inflammatory responses, neurotransmission,

and smooth muscle contraction. Understanding the intricacies of H1 receptor signaling is

crucial for the development of novel therapeutics for a range of disorders. Fenethazine, as a

potent H1 receptor antagonist, provides a reliable means to dissect these signaling cascades.

This document outlines the application of fenethazine in studying H1 receptor function,

presenting its pharmacological data and detailed experimental methodologies.
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Chemical and Pharmacological Properties of
Fenethazine
Fenethazine (N,N-dimethyl-10H-phenothiazine-10-ethanamine) is a lipophilic molecule that

readily crosses the blood-brain barrier, a characteristic feature of first-generation

antihistamines.[1] Its primary pharmacological action is the competitive and reversible

antagonism of the histamine H1 receptor.[1]

Table 1: Chemical Properties of Fenethazine

Property Value

IUPAC Name N,N-dimethyl-2-phenothiazin-10-ylethanamine

Molecular Formula C₁₆H₁₈N₂S

Molecular Weight 270.39 g/mol

CAS Number 522-24-7

Appearance White to off-white crystalline powder

Solubility Soluble in ethanol, methanol, and chloroform

Table 2: Pharmacological Profile of Fenethazine (Estimated)

Receptor Target Binding Affinity (Ki)
Potency
(IC50/EC50)

Functional Activity

Histamine H1

Receptor
Data not available Data not available

Antagonist/Inverse

Agonist

Muscarinic Receptors

(M1-M5)
Moderate Data not available Antagonist

α-Adrenergic

Receptors (α1, α2)
Low to Moderate Data not available Antagonist

Dopamine D2

Receptor
Low Data not available Antagonist
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Note: Specific quantitative binding affinity (Ki) and potency (IC50/EC50) values for fenethazine
are not readily available in the public domain. The indicated affinities are qualitative estimations

based on the known pharmacology of the phenothiazine class of compounds. Researchers are

advised to determine these values empirically for their specific experimental systems.

Mechanism of Action and Signaling Pathways
Fenethazine exerts its effects by competitively binding to the histamine H1 receptor, thereby

preventing the binding of endogenous histamine and subsequent receptor activation. The H1

receptor is a Gq/11-coupled GPCR. Upon histamine binding, it activates phospholipase C

(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from

intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade

ultimately leads to various cellular responses, including smooth muscle contraction, increased

vascular permeability, and the expression of pro-inflammatory genes.[1] By blocking this initial

step, fenethazine effectively inhibits all downstream signaling events.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b1672500?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672500?utm_src=pdf-custom-synthesis
https://smpdb.ca/view/SMP0059707
https://www.benchchem.com/product/b1672500#fenethazine-as-a-tool-compound-for-studying-histamine-signaling
https://www.benchchem.com/product/b1672500#fenethazine-as-a-tool-compound-for-studying-histamine-signaling
https://www.benchchem.com/product/b1672500#fenethazine-as-a-tool-compound-for-studying-histamine-signaling
https://www.benchchem.com/product/b1672500#fenethazine-as-a-tool-compound-for-studying-histamine-signaling
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672500?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

